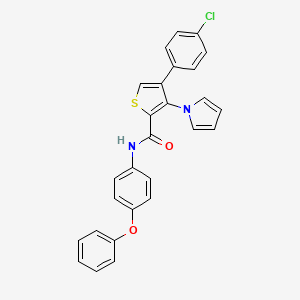
4-Bromo-2-(2-fluorobenzyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-fluorobenzyloxy)pyridine is an organic compound with the molecular formula C12H9BrFNO. It is a derivative of pyridine, substituted with a bromo group at the 4-position and a 2-fluorobenzyloxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromopyridine and 2-fluorobenzyl alcohol.
Reaction Conditions: The 2-fluorobenzyl alcohol is first converted to its corresponding 2-fluorobenzyl bromide using phosphorus tribromide (PBr3) in an inert atmosphere.
Nucleophilic Substitution: The 2-fluorobenzyl bromide is then reacted with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(2-fluorobenzyloxy)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in a solvent such as ethanol or toluene.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could yield various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-fluorobenzyloxy)pyridine has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-fluorobenzyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through its reactive bromo and fluorobenzyloxy groups. The molecular targets and pathways involved would vary based on the context of its use, such as in biological assays or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluoropyridine: Similar in structure but lacks the 2-fluorobenzyloxy group, making it less versatile in certain synthetic applications.
2-Bromo-5-fluoropyridine: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-(2-fluorobenzyloxy)pyridine is unique due to the presence of both bromo and 2-fluorobenzyloxy groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its importance in scientific research .
Eigenschaften
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTVJTYQHGDLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)
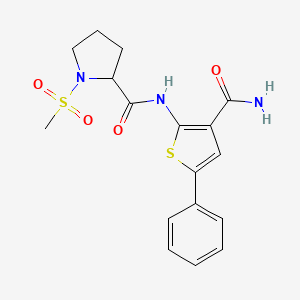
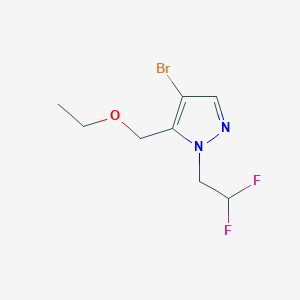
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)
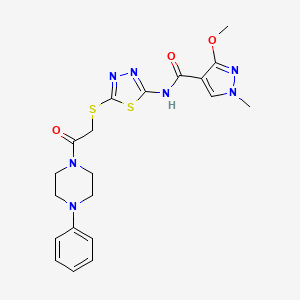
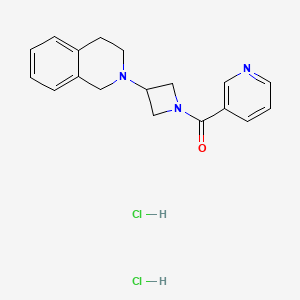
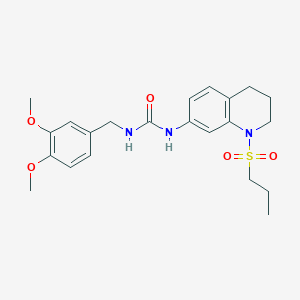
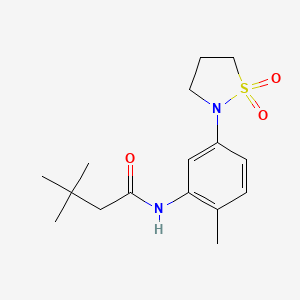
![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)

![3-[2-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2603878.png)
